ethyl 6-iodo-1H-indole-2-carboxylate
Description
Ethyl 6-iodo-1H-indole-2-carboxylate (CAS RN: 287385-04-0) is a halogenated indole derivative with the molecular formula C₁₁H₁₀INO₂ and a molecular weight of 315.11 g/mol. This compound features an iodine atom at position 6 of the indole core and an ethyl ester group at position 2. The iodine substituent enhances molecular weight and polarizability, making it valuable for applications in medicinal chemistry and crystallography (e.g., as a heavy atom for X-ray diffraction studies) .
Properties
Molecular Formula |
C11H10INO2 |
|---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
ethyl 6-iodo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 |
InChI Key |
NBCHADCUYOEFQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indole Esters
Methyl 6-Iodo-1H-Indole-2-Carboxylate (CAS 887360-76-1)
- Molecular Formula: C₁₀H₈INO₂
- Molecular Weight : 301.08 g/mol
- Key Differences : Replaces the ethyl ester with a methyl group, reducing steric hindrance and altering solubility. The similarity score of 0.90 indicates high structural overlap, suggesting comparable reactivity in synthetic pathways .
Ethyl 5-Iodo-1H-Indole-2-Carboxylate (CAS 623918-49-0)
- Molecular Formula: C₁₁H₁₀INO₂
- Molecular Weight : 315.11 g/mol
- Key Differences: Iodo substitution at position 5 instead of 6.
Ethyl 6-Chloro-1H-Indole-2-Carboxylate
- Molecular Formula: C₁₁H₁₀ClNO₂
- Molecular Weight : 223.66 g/mol
- Key Differences : Chlorine (smaller, less polarizable than iodine) reduces molecular weight and influences lipophilicity. This compound is often used in drug discovery for probing halogen-bonding interactions .
Ethyl 4-Fluoro-1H-Indole-2-Carboxylate (CAS 1256494-36-6)
Methoxy-Substituted Indole Esters
Ethyl 6-Methoxy-1H-Indole-2-Carboxylate (CAS 15050-04-1)
- Molecular Formula: C₁₂H₁₃NO₃
- Molecular Weight : 219.24 g/mol
- Key Differences : Methoxy group at position 6 replaces iodine, significantly reducing molecular weight and increasing polarity. This compound is a precursor in alkaloid synthesis .
Ethyl 5-Methoxyindole-2-Carboxylate
Amino-Substituted Indole Esters
Ethyl 6-Amino-5-Methoxyindole-2-Carboxylate
- Molecular Formula : C₁₂H₁₅N₂O₃
- Molecular Weight : 247.26 g/mol
- Key Differences: Amino and methoxy groups at positions 6 and 5 enhance hydrogen-bonding capacity, making this compound a candidate for kinase inhibitor development .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Routes : this compound and analogs are synthesized via nucleophilic substitution or cross-coupling reactions. For example, 6-hydroxyindole derivatives can react with halogenating agents to introduce iodine or chlorine .
- Biological Relevance: Iodo-substituted indoles are explored in radiopharmaceuticals due to iodine’s isotopic versatility. Methoxy and amino derivatives show promise in targeting neurotransmitter receptors .
- Physicochemical Impact : Halogen size (iodine > chlorine > fluorine) correlates with molecular weight and lipophilicity, influencing drug bioavailability .
Q & A
What are the common synthetic routes for ethyl 6-iodo-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis typically involves electrophilic iodination of ethyl indole-2-carboxylate. A standard protocol treats the parent compound with iodine in the presence of an oxidizing agent (e.g., NaOCl or H₂O₂) under acidic conditions. The reaction proceeds via electrophilic aromatic substitution at the indole’s 6-position. Key variables affecting yield include:
- Temperature: Optimal at 0–25°C to minimize side reactions like over-iodination.
- Oxidant stoichiometry: Excess iodine (1.5–2.0 equiv) ensures complete substitution .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance iodination efficiency.
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product from unreacted starting material or di-iodinated byproducts.
How can researchers resolve contradictions in reported NMR spectral data for this compound derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in NMR data often arise from tautomerism, solvent effects, or impurities. To address this:
- Variable Temperature (VT) NMR: Assess tautomeric equilibria (e.g., NH proton exchange in DMSO-d₆) by recording spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC): Confirm coupling patterns and assign signals unambiguously. For example, the ester carbonyl (C=O) at ~165 ppm in ¹³C NMR correlates with the adjacent indole C2 proton in HSQC .
- Control experiments: Compare with spectra of analogous compounds (e.g., ethyl 6-chloro-indole-2-carboxylate) to identify substituent-specific shifts .
What strategies optimize regioselectivity in further functionalization of this compound?
Level: Advanced
Methodological Answer:
The iodine substituent enables cross-coupling reactions (e.g., Suzuki, Sonogashira), but regioselectivity depends on:
- Protecting groups: Temporarily protecting the indole NH (e.g., with Boc) prevents undesired N-alkylation during Pd-catalyzed reactions .
- Catalyst selection: Bulky ligands (e.g., XPhos) favor coupling at the 6-position over the 3-position.
- Solvent/base systems: Use anhydrous DMF with Cs₂CO₃ for Suzuki-Miyaura reactions to minimize hydrolysis of the ester group .
Post-functionalization, deprotection (e.g., TFA for Boc) restores the NH group for downstream applications.
How do researchers validate the purity of this compound in pharmacological studies?
Level: Basic
Methodological Answer:
Purity validation requires a multi-technique approach:
- HPLC: Use a C18 column with UV detection (λ = 254 nm). A retention time of 8–10 min (acetonitrile/water gradient) indicates purity >95% .
- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 346.9734 (C₁₁H₁₀INO₂).
- Elemental analysis: Carbon and nitrogen percentages should align with theoretical values (±0.3%) .
What are the key challenges in analyzing stability under varying storage conditions?
Level: Advanced
Methodological Answer:
Degradation pathways include:
- Ester hydrolysis: Accelerated in humid environments. Monitor via HPLC for carboxylic acid byproducts .
- Deiodination: Occurs under UV light. Store in amber vials at –20°C in anhydrous DMSO .
- Oxidation: The indole ring oxidizes to oxindoles in the presence of O₂. Use argon-purged vials and antioxidants (e.g., BHT) for long-term storage .
How can computational methods guide the design of this compound derivatives for biological targets?
Level: Advanced
Methodological Answer:
- Docking studies: Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). The iodine’s van der Waals radius enhances hydrophobic contacts .
- DFT calculations: Predict electrophilic reactivity (Fukui indices) to prioritize sites for modification .
- MD simulations: Assess binding stability over 100 ns trajectories (AMBER force field) to refine lead compounds .
What analytical techniques differentiate between polymorphic forms of this compound?
Level: Basic
Methodological Answer:
- PXRD: Distinct diffraction peaks at 2θ = 12.5°, 18.7°, and 25.3° indicate the α-polymorph, while peaks at 11.9° and 20.1° suggest the β-form .
- DSC: Melting endotherms at 148–150°C (α) vs. 142–144°C (β) confirm polymorphism .
- Raman spectroscopy: C–I stretching modes at 550–580 cm⁻¹ vary with crystal packing .
How do researchers address low yields in large-scale syntheses of this compound?
Level: Advanced
Methodological Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Mitigation strategies:
- Flow chemistry: Continuous flow reactors improve temperature control and reduce reaction time .
- Catalyst recycling: Immobilize Pd catalysts on SiO₂ to reduce costs in cross-coupling steps .
- In-line purification: Integrate liquid-liquid extraction modules to automate impurity removal .
What are the implications of substituent effects on the indole ring’s electronic properties?
Level: Advanced
Methodological Answer:
The electron-withdrawing iodine at C6 decreases electron density at C3 and C5, directing electrophiles to C4 or C7. This is confirmed by:
- Hammett σ constants: Iodine (σₚ = 0.18) induces moderate deactivation, quantified via kinetic studies .
- UV-Vis spectroscopy: Bathochromic shifts in λₘₐₓ (from 290 nm to 310 nm) reflect extended conjugation .
How can researchers mitigate toxicity risks during handling of this compound?
Level: Basic
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
